Coelenterazine f

描述

Coelenterazine f is a variant of Coelenterazine, a luciferin molecule that emits light after reacting with oxygen . It is found in many aquatic organisms across eight phyla . Coelenterazine f has almost 20 times higher luminescence intensity and an emission maximum which is 8 nm longer than native coelenterazine .

Synthesis Analysis

Coelenterazine f and its derivatives have been synthesized to diversify the toolbox of bioluminescent substrates . Some of these derivatives display excellent bioluminescence signals both in vitro and in vivo .

Molecular Structure Analysis

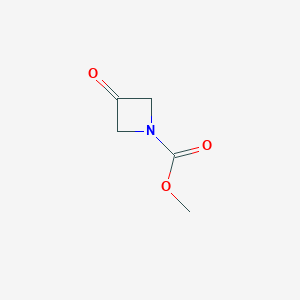

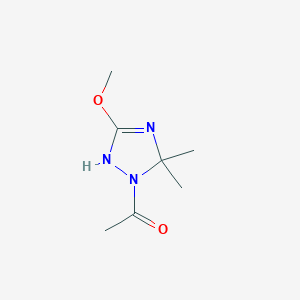

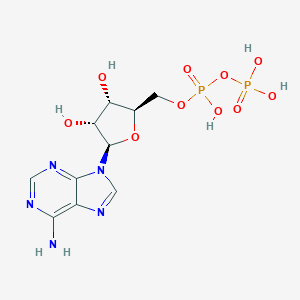

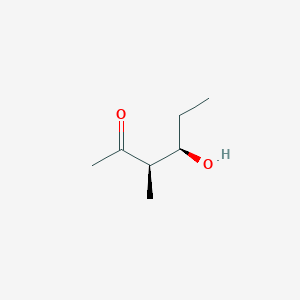

The molecular formula of Coelenterazine f is C26H20FN3O2 . It is a modified tripeptide produced from one phenylalanine and two tyrosine residues .

Chemical Reactions Analysis

The chemiluminescent reaction of a fluorinated Coelenterazine analog has been studied using experimental and theoretical approaches . The reaction is more efficient under basic conditions than under acidic ones .

Physical And Chemical Properties Analysis

Coelenterazine f is a solid compound . It has almost 20 times higher luminescence intensity and an emission maximum which is 8 nm longer than native coelenterazine .

科学研究应用

Bioluminescent Systems

Coelenterazine f is a key component in the functioning of bioluminescent systems in most known marine organisms . The oxidation reaction of coelenterazine f, catalyzed by luciferase, forms the basis of these systems . Despite the diversity in structures and functioning mechanisms, these enzymes can be united into a common group called coelenterazine-dependent luciferases .

Analytical Tools

Coelenterazine-dependent luciferases, which include coelenterazine f, have been developed as highly sensitive reporters in analytics . They are considered a powerful analytical tool capable of solving a wide range of research and application problems .

Biomedical Applications

Coelenterazine f is used in biomedical research, particularly in the development of recombinant forms of Green Fluorescent Protein (GFP) with improved properties .

Development of Synthetic Analogues

Research aiming at the creation of artificial luciferases and synthetic coelenterazine f analogues with new unique properties has led to the development of new experimental analytical methods .

Commercial Assay Systems

The commercial availability of many ready-to-use assay systems based on coelenterazine-dependent luciferases, including coelenterazine f, is also important when choosing them by first-time-users .

Biological Research Areas

The bioluminescent systems under consideration, which include coelenterazine f, were successfully applied in various biological research areas .

作用机制

Target of Action

Coelenterazine f, a derivative of Coelenterazine, is a luminophore found in many aquatic organisms . It serves as the substrate for several luciferases, including Renilla reniformis luciferase (Rluc), Gaussia luciferase (Gluc), and photoproteins like aequorin and obelin . These proteins are the primary targets of Coelenterazine f .

Mode of Action

The mode of action of Coelenterazine f involves its oxidation by the target luciferases in the presence of molecular oxygen . This oxidation process results in the production of high-energy intermediate products and the emission of blue light with a wavelength ranging from 450 to 480 nm . This bioluminescence reaction is initiated by the binding of calcium ions to the EF-hand Ca2±binding loops on the surface of a protein molecule, causing small conformational changes within the internal cavity of the protein .

Biochemical Pathways

The biochemical pathways affected by Coelenterazine f are primarily related to bioluminescence. The compound plays a crucial role in the generation of bioluminescent signals in various marine organisms . The bioluminescence reaction of Coelenterazine f is used in various biological research areas, confirming its role as a powerful analytical tool .

Result of Action

The result of the action of Coelenterazine f is the emission of bioluminescence. This bioluminescence is used in various applications, including the detection of calcium ion levels in living cells or tissues, chemiluminescent detection of superoxide and peroxynitrite anions (reactive oxygen species, ROS), gene reporter gene detection, in vivo animal detection, ELISA, and bioluminescent resonance energy transfer (BRET) for protein interaction research, and high-throughput screening (HTS) for drug discovery .

Action Environment

The action of Coelenterazine f is influenced by environmental factors. For instance, it is unstable when exposed to air, moisture, or any oxidizing agent . It’s recommended to store Coelenterazine f in a completely freeze-dried state under inert gas, sealed, and kept in the dark at -20°C or -70°C for long-term storage . Even a small amount of air in the tube can slowly oxidize Coelenterazine f over time, potentially affecting its activity .

安全和危害

属性

IUPAC Name |

8-benzyl-2-[(4-fluorophenyl)methyl]-6-(4-hydroxyphenyl)imidazo[1,2-a]pyrazin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H20FN3O2/c27-20-10-6-18(7-11-20)15-23-26(32)30-16-24(19-8-12-21(31)13-9-19)28-22(25(30)29-23)14-17-4-2-1-3-5-17/h1-13,16,31-32H,14-15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEMQQZHHXCOKGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=NC(=CN3C2=NC(=C3O)CC4=CC=C(C=C4)F)C5=CC=C(C=C5)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H20FN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50376388 | |

| Record name | Coelenterazine f | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50376388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

425.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Coelenterazine f | |

CAS RN |

123437-16-1 | |

| Record name | Coelenterazine f | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50376388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What organisms are known to utilize Coelenterazine f for bioluminescence, and are there any specific characteristics of this molecule that make it suitable for this purpose?

A1: [] Coelenterazine f is a known bioluminescent substrate for Aequorea macrodactyla, a common jellyfish species found in the East China Sea. While the provided abstract doesn't delve into the specific characteristics of Coelenterazine f that make it suitable for bioluminescence, it does highlight its role in this process within the jellyfish species. Further research would be needed to explore the structural features and mechanisms that enable Coelenterazine f to participate in bioluminescent reactions.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(Carboxymethylamino)methylamino]acetic acid](/img/structure/B54838.png)